molecular formula C22H19N3O3 B11194063 3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11194063
M. Wt: 373.4 g/mol
InChI Key: BDLNYSLPRCLGQI-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound belonging to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole fused with a quinazoline ring, which is further substituted with a 2,4-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazoquinazoline structure .

Industrial Production Methods

In industrial settings, the synthesis may be optimized by using catalysts such as Cu@Fe3O4 magnetic nanoparticles, which facilitate the reaction under solvent-free conditions . This method not only improves the yield but also makes the process more environmentally friendly by reducing the need for solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazoquinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C22H19N3O3/c1-27-14-7-8-15(21(11-14)28-2)13-9-18-16(20(26)10-13)12-25-19-6-4-3-5-17(19)23-22(25)24-18/h3-8,11-13H,9-10H2,1-2H3

InChI Key

BDLNYSLPRCLGQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC4=NC5=CC=CC=C5N4C=C3C(=O)C2)OC

Origin of Product

United States

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